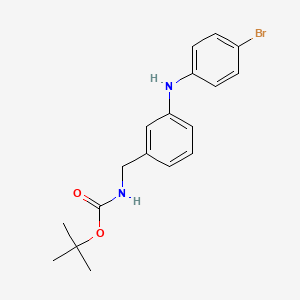

N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine

Description

N-(4-Bromophenyl)-N-(3-Boc-aminomethylphenyl)amine is a tertiary amine featuring a 4-bromophenyl group and a 3-aminomethylphenyl moiety protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthesis while allowing deprotection under mild acidic conditions for further functionalization .

Properties

IUPAC Name |

tert-butyl N-[[3-(4-bromoanilino)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)20-12-13-5-4-6-16(11-13)21-15-9-7-14(19)8-10-15/h4-11,21H,12H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBUYOMJLPBLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654189 | |

| Record name | tert-Butyl {[3-(4-bromoanilino)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-63-6 | |

| Record name | Carbamic acid, [[3-[(4-bromophenyl)amino]phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[3-(4-bromoanilino)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine typically involves the reaction of 4-bromophenylamine with tert-butyl (Boc) protected aminomethylphenyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, allowing selective functionalization. Key deprotection methods include:

Acidic Hydrolysis

-

Conditions : HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane .

-

Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group, regenerating the free amine.

-

Example :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HCl (4 M) | Dioxane | 0–25°C | 85–92% | |

| TFA | Dichloromethane | 25°C | 90–95% |

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl functionalization:

Suzuki–Miyaura Coupling

Buchwald–Hartwig Amination

-

Example :

| Reaction Type | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Dimethoxyethane/H₂O | 92% | |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 85.4% |

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl ring undergoes substitution under high-temperature or catalytic conditions:

Halogen Exchange

-

Example :

-

Conversion to N-(4-iodophenyl-N-(3-Boc-aminomethylphenyl)amine (yield: 78%).

-

Nitration

-

Example :

Functionalization of the Amine Group

After Boc deprotection, the free amine undergoes alkylation/acylation:

Reductive Amination

-

Example :

Acylation

-

Example :

Comparative Reactivity of Structural Analogs

Substituents on the phenyl ring significantly influence reactivity:

Scientific Research Applications

N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine is widely used in scientific research due to its versatile chemical properties. It finds applications in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of protein interactions and enzyme inhibition.

Medicine: As a precursor for the development of pharmaceuticals.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

A. N-[3-(Benzimidazol-2-ylamino)phenyl]amine Derivatives

- Structure : Benzene core with benzimidazole and substituted phenylamine groups.

- Key Differences : Lacks bromophenyl and Boc groups; instead, incorporates benzimidazole for π-π stacking interactions.

- Activity : Exhibits cytotoxicity (GI₅₀: 0.276–14.3 µM) against leukemia and solid tumors via G2/M cell cycle arrest .

B. 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine

- Structure: Thiazole ring with 4-bromophenyl and dimethylaminobenzylidene substituents.

- Key Differences: Thiazole heterocycle replaces the Boc-aminomethylphenyl group, enhancing planar geometry for DNA intercalation.

- Properties : Melting point: 117–120°C; molecular weight: 383.3 g/mol .

C. N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine

- Structure : Biphenyl core with bromophenyl and phenylamine groups.

- Key Differences: No Boc protection; biphenyl system increases hydrophobicity.

- Application : Used in organic synthesis for fluorescent materials .

D. N-(4-Bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine

Pharmacological and Physicochemical Properties

Key Observations :

Biological Activity

N-(4-Bromophenyl-N-(3-Boc-aminomethylphenyl)amine, a compound with the CAS number 886362-63-6, has drawn interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides an overview of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₁BrN₂O₂. Its structure features a bromophenyl moiety and a Boc-protected amine, which are significant for its biological interactions. The presence of the bromine atom may enhance lipophilicity, potentially affecting the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives that inhibit cyclin-dependent kinases (CDKs) have shown promise in treating triple-negative breast cancer (TNBC). In studies involving MDA-MB-231 cells, certain compounds demonstrated IC₅₀ values ranging from 8.11 to 15.66 μM, indicating their effectiveness in inhibiting cell proliferation compared to standard treatments like Roscovitine (IC₅₀ = 24.07 μM) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 11c | MDA-MB-231 | 8.11 | CDK2 inhibition |

| Compound 11l | MDA-MB-231 | 15.66 | CDK2 inhibition |

| Roscovitine | MDA-MB-231 | 24.07 | CDK2 inhibition |

These findings suggest that the bromophenyl and Boc-aminomethyl groups may contribute to the antitumor efficacy through enhanced binding to CDK2.

Antimicrobial Activity

In addition to its anticancer properties, this compound has potential antimicrobial applications. A study focusing on oxygen-heterocyclic compounds reported that derivatives exhibited significant cytotoxicity against various tumor cells while also showcasing antimicrobial effects . The modification of phenyl rings with halogens or electron-withdrawing groups has been associated with improved antimicrobial activity.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (μM) | Activity |

|---|---|---|---|

| Compound 4c | E. coli | ≤100 | Antimicrobial |

| Compound 4e | Staphylococcus | ≤50 | Antimicrobial |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of compounds related to this compound. Modifications on the phenyl rings, such as halogen substitutions and the introduction of Boc groups, enhance both antitumor and antimicrobial properties .

Key Findings from SAR Studies:

- Bromine Substitution: Increases lipophilicity and potentially enhances target interaction.

- Boc Protection: Stabilizes the amine group, improving bioavailability.

- Amino Group Positioning: Affects binding affinity to target proteins involved in cell cycle regulation.

Case Studies

-

Triple-Negative Breast Cancer Treatment:

A study evaluated several CDK inhibitors in TNBC models, demonstrating that compounds similar to this compound effectively inhibited tumor growth and induced apoptosis in cancer cells . -

Antimicrobial Efficacy:

Research on derivatives revealed promising antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.